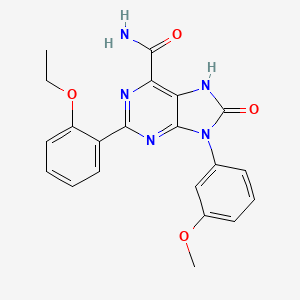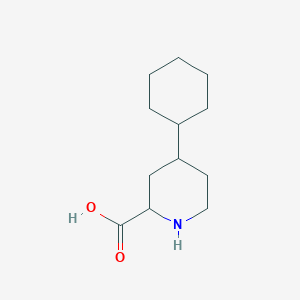![molecular formula C13H16N2O3 B2555746 (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid CAS No. 743440-54-2](/img/structure/B2555746.png)
(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl acrylate is a compound used for synthesis . It’s stabilized with hydroquinone monomethyl ether .
Molecular Structure Analysis
The molecular formula for 2-Methoxyethyl acrylate is C6H10O3 . Its molecular weight is 130.14 .Physical And Chemical Properties Analysis
2-Methoxyethyl acrylate is a liquid with a vapor pressure of 3 hPa at 20 °C . It has a density of 1.012 g/mL at 25 °C , a boiling point of 56 °C at 12 mm Hg , and a flash point of 140 °F . It’s soluble in water, with a solubility of 144 g/L at 20 °C .科学的研究の応用
Synthesis and Chemical Reactions
This compound and its derivatives have been synthesized and studied for various chemical reactions. For example, Ryabova et al. (1991) described the synthesis of α-cyano-β-(2-indolyl)- and α-cyano-β-(5-pyrrolyl)acrylic acid derivatives through reactions involving immonium salts of the pyrrole series, showcasing the compound's role in forming complex heterocyclic compounds (Ryabova et al., 1991). Similarly, Khalaji et al. (2015) synthesized metal-free organic compounds containing methoxy groups and cyanoacrylic acid, highlighting their application as photosensitizers for dye-sensitized solar cells (DSSC) (Khalaji et al., 2015).
Photovoltaic and Optoelectronic Applications
The compound and its derivatives have been utilized in the development of organic sensitizers for solar cell applications. Gupta et al. (2014) synthesized organic dyes containing this compound for efficient dye-sensitized solar cells, showcasing its role in enhancing photovoltaic performance (Gupta et al., 2014). Furthermore, Fonkem et al. (2019) conducted a theoretical study on the optoelectronic properties of the molecule, providing insights into its potential as a nonlinear optical material (Fonkem et al., 2019).
Medical and Biological Applications
Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that the structural framework of this compound is explored for its potential in various medical and biological applications. These include the development of hydrogels for medical use (Aly & El-Mohdy, 2015) and the investigation of antibacterial and antifungal properties in newly synthesized polymeric compounds.
Corrosion Inhibition
Abu-Rayyan et al. (2022) studied the synthesis and characterization of new acrylamide derivatives, including a compound structurally similar to "(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid", for use as corrosion inhibitors in nitric acid solutions of copper. This highlights its potential application in industrial processes to protect metals against corrosion (Abu-Rayyan et al., 2022).
Safety and Hazards
2-Methoxyethyl acrylate is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Dam. 1, Flam. Liq. 3, Repr. 1B, Skin Corr. 1C, Skin Sens. 1, and STOT RE 2 . It’s harmful if swallowed, toxic in contact with skin or if inhaled, and may cause an allergic skin reaction . It’s also suspected of causing genetic defects and may damage fertility or the unborn child .
特性
IUPAC Name |
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-6-11(7-12(8-14)13(16)17)10(2)15(9)4-5-18-3/h6-7H,4-5H2,1-3H3,(H,16,17)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHQBZZARREQTJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)

![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555668.png)


![[3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2555671.png)
![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)


![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)
![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)